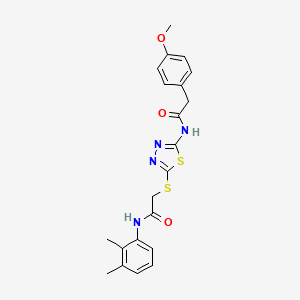

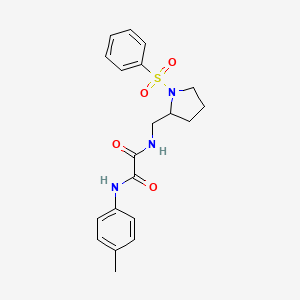

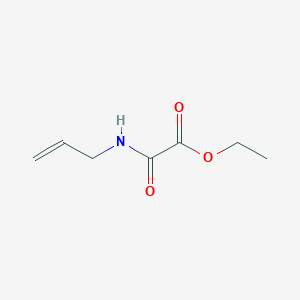

N-(1H-苯并三唑-1-基甲基)-4-氯-3-硝基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound with the empirical formula C14H12N4O and a molecular weight of 252.27 . It’s used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .

Synthesis Analysis

Benzotriazole methodology has been used extensively as a versatile synthetic tool. It’s been used for the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C . “N-(1H-Benzotriazol-1-ylmethyl)formamide” has the empirical formula C8H8N4O and a molecular weight of 176.18 .科学研究应用

Photoluminescent Materials and Dyes

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline has been investigated for its photoluminescent properties. Researchers have explored its potential as a fluorescent dye or a component in luminescent materials. Its emission characteristics under UV light excitation could find applications in optoelectronics, sensors, and imaging systems .

Hydrogen-Bonding Studies

The solid-state structure of this compound reveals intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. Understanding these bonding interactions is crucial for crystal engineering and designing functional materials. Researchers have used single-crystal X-ray diffraction to analyze these hydrogen-bonding patterns .

Peptide Synthesis

Benzotriazole derivatives play a vital role in peptide synthesis. For in situ activation during peptide coupling, reagents like O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) have been employed. These reagents facilitate efficient peptide bond formation, making them essential tools in the field of biochemistry .

Organic Synthesis and Mannich Reactions

The benzotriazole methodology has been widely used in organic synthesis. N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can serve as a versatile intermediate in Mannich-type condensations. It allows for the selective aminoalkylation of phenols, leading to the synthesis of diverse compounds, including 1,1-bis(2-hydroxyaryl)alkanes and o-quinone methides .

Salan Ligand Precursor

Researchers have explored the synthesis of salans (chiral ligands) using benzotriazole derivatives. For instance, 1,3-bis((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole serves as a precursor for benzimidazolidine-based salans. These ligands find applications in asymmetric catalysis and coordination chemistry .

Materials Science and Crystal Engineering

Understanding the crystal packing and hydrogen-bonding networks of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline contributes to materials design. By manipulating intermolecular interactions, researchers can tailor properties such as solubility, stability, and optical behavior in crystalline materials .

未来方向

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

属性

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBGKSEGKRUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)

![3-Amino-2-((4-fluorophenyl)carbamoyl)-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B2563191.png)

![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)